TDO Inhibitory Potency: Target Compound Achieves 40 nM IC50, a 16-Fold Selectivity Window Over IDO1 Within the Same Assay Platform
The target compound inhibits human tryptophan 2,3-dioxygenase (TDO) with an IC50 of 40 nM, while its IDO1 IC50 measured under identical enzyme preparation conditions is 640 nM — yielding a 16-fold selectivity for TDO over IDO1 within the same biochemical assay framework [1]. By comparison, the clinical candidate Epacadostat (INCB024360) is an IDO1-selective inhibitor (IC50 ≈ 10–72 nM) with negligible TDO activity, and Linrodostat (BMS-986205) achieves high IDO1 potency (IC50 = 1.1 nM in HEK293 cells) but with an irreversible mechanism that precludes direct equilibrium-based comparison [2]. The 5,6-dibromo substitution on the saturated hexahydroisoindole core is a critical structural determinant of TDO affinity: the aromatic isoindoline analog 2-(4-aminobenzyl)isoindoline-1,3-dione shows only weak IDO1 inhibition (IC50 = 1.77 µM) with no reported TDO activity, underscoring the importance of both the saturated core and the specific halogenation pattern . This quantitative selectivity profile is directly actionable for studies requiring preferential pharmacological blockade of TDO while retaining measurable IDO1 co-inhibition.
| Evidence Dimension | Enzyme inhibition potency: TDO IC50 |
|---|---|
| Target Compound Data | TDO IC50 = 40 nM; IDO1 IC50 = 640 nM (selectivity ratio = 16:1 for TDO) |
| Comparator Or Baseline | Epacadostat: IDO1 IC50 = 10–72 nM, TDO inactive; Linrodostat: IDO1 IC50 = 1.1 nM (irreversible); 2-(4-Aminobenzyl)isoindoline-1,3-dione: IDO1 IC50 = 1,770 nM, TDO not reported |
| Quantified Difference | 16-fold TDO-over-IDO1 selectivity for target compound; Epacadostat shows no TDO activity; Linrodostat is >36-fold more potent on IDO1 but irreversible |
| Conditions | Recombinant human TDO (aa 19–388) and IDO1 (aa 12–403) expressed in E. coli Transetta (DE3); nanodrop 2000c spectrophotometric analysis (BindingDB/ChEMBL curated data) |
Why This Matters
For studies dissecting the relative contributions of IDO1 versus TDO to tumor immune evasion, the 16-fold TDO selectivity of this compound allows TDO-predominant pharmacological probing, whereas Epacadostat would leave TDO activity unperturbed and confound mechanistic interpretation.
- [1] BindingDB Entry BDBM50606613 (CHEMBL5219865). TDO IC50 = 40 nM; IDO1 IC50 = 640 nM. Human recombinant enzymes in E. coli Transetta (DE3). Sichuan University, curated by ChEMBL, 2023. View Source
- [2] MedPath. Linrodostat (BMS-986205). IDO1 IC50 = 1.1 nM in IDO1-HEK293 cells; selective and irreversible IDO1 inhibitor. View Source
